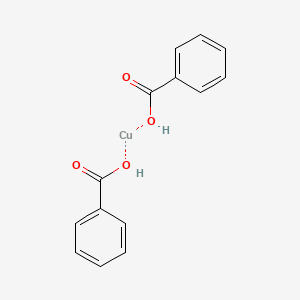
Bis(benzoyloxy)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper benzoate is a chemical compound with the formula Cu(C₆H₅CO₂)₂(H₂O)ₓ. It is derived from the cupric ion and the conjugate base of benzoic acid. This compound is known for its vibrant blue color and is primarily used in pyrotechnics to produce blue flames .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: In the laboratory, copper benzoate can be synthesized by combining aqueous solutions of potassium benzoate with copper sulfate. The reaction produces hydrated copper benzoate as a pale blue solid: [ 4 \text{C}_6\text{H}_5\text{CO}_2\text{K} + 2 \text{CuSO}_4 \cdot 5\text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{C}_6\text{H}_5\text{CO}_2)_4(\text{H}_2\text{O})_2 + 2 \text{K}_2\text{SO}_4 + 8 \text{H}_2\text{O} ] Another method involves adding basic copper carbonate and benzoic acid to a reaction kettle, heating the mixture to 70-80°C for 2-3 hours, and then filtering, concentrating, and drying the product .
Industrial Production Methods: Industrial production methods for copper benzoate are similar to laboratory methods but are scaled up to handle larger quantities. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Copper benzoate undergoes various chemical reactions, including:
Oxidation: Copper benzoate can be oxidized to form copper oxide and benzoic acid.
Reduction: It can be reduced to form copper metal and benzoic acid.
Substitution: Copper benzoate can undergo substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines in aqueous or organic solvents.
Major Products:
Oxidation: Copper oxide and benzoic acid.
Reduction: Copper metal and benzoic acid.
Substitution: Copper complexes with new ligands and benzoic acid .
Applications De Recherche Scientifique
Copper benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of blue flames in pyrotechnics and as a pigment in paints and coatings .
Mécanisme D'action
The mechanism of action of copper benzoate involves its ability to interact with various molecular targets and pathways. In biological systems, copper benzoate can interact with proteins and enzymes, potentially inhibiting their activity. The copper ion can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
- Copper salicylate
- Phenylcopper
- Copper acetate
Comparison: Copper benzoate is unique due to its ability to produce vibrant blue flames, which is not easily achieved with other copper compounds. Copper salicylate and phenylcopper have different ligands, which result in different chemical properties and applications. Copper acetate, like copper benzoate, can also produce blue flames but may have different stability and reactivity profiles .
Propriétés
Formule moléculaire |
C14H12CuO4 |
|---|---|
Poids moléculaire |
307.79 g/mol |
Nom IUPAC |
benzoic acid;copper |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clé InChI |
KFWRJUPPMBMMMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


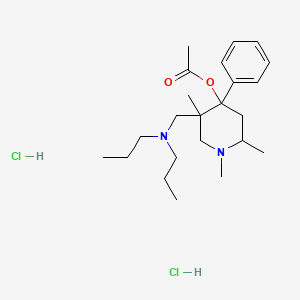
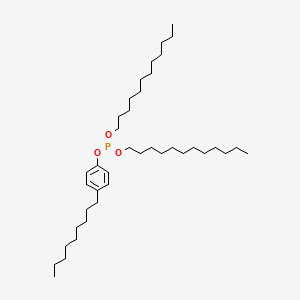


![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
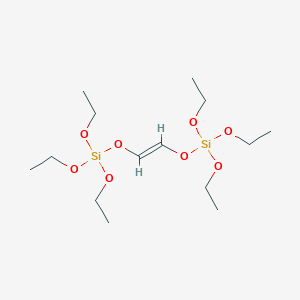
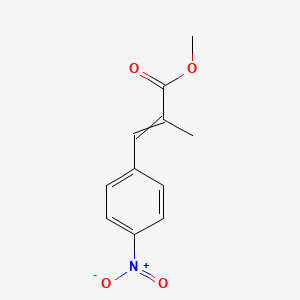
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
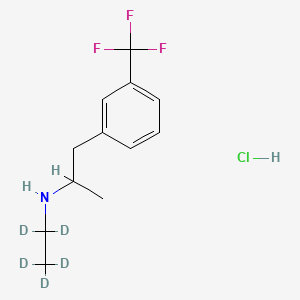
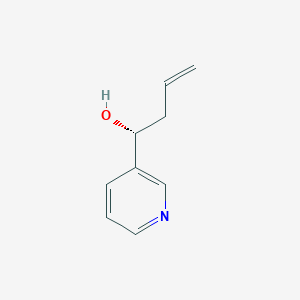
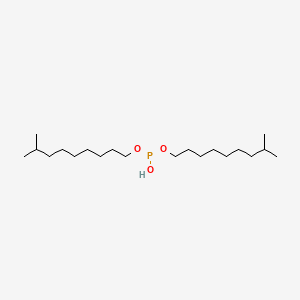
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)
